molecular formula C17H17NO2 B2798111 Benzyl cinnamylcarbamate CAS No. 296777-64-5

Benzyl cinnamylcarbamate

Cat. No.: B2798111
CAS No.: 296777-64-5
M. Wt: 267.328
InChI Key: SDPDNVRHOJHYMN-KPKJPENVSA-N
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Description

Benzyl cinnamylcarbamate is an organic compound that belongs to the class of carbamates It is synthesized from benzyl alcohol, cinnamic acid, and carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl cinnamylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl alcohol with cinnamic acid to form benzyl cinnamate, followed by the reaction of benzyl cinnamate with carbamic acid to produce this compound. The reaction conditions typically involve the use of catalysts such as sulfuric acid to accelerate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and carbamoylation reactions. The process is optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl cinnamylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Benzyl cinnamylamine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl cinnamylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl cinnamylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl cinnamate: An ester derived from benzyl alcohol and cinnamic acid, used in perfumes and flavorings.

    Cinnamyl carbamate: A related carbamate compound with similar chemical properties.

    Benzyl carbamate: Another carbamate compound with applications in organic synthesis.

Uniqueness

Benzyl cinnamylcarbamate is unique due to its combined structural features of both benzyl and cinnamyl groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

benzyl N-[(E)-3-phenylprop-2-enyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,18,19)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPDNVRHOJHYMN-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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